2-(Fluoromethyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

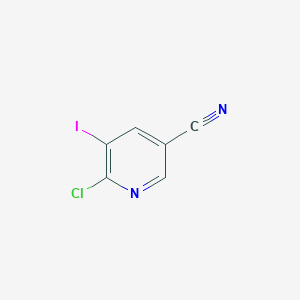

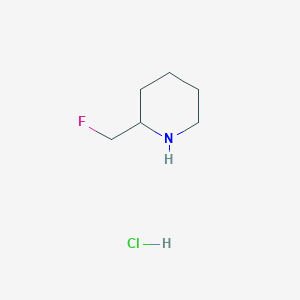

2-(Fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H13ClFN . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H13ClFN . The compound’s average mass is 153.626 Da, and its monoisotopic mass is 153.072052 Da .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure represented by the formula C6H13ClFN . More specific properties such as density, boiling point, and melting point were not found in the search results.Scientific Research Applications

1. Neuroprotective and Antidementia Applications

2-(Fluoromethyl)piperidine hydrochloride derivatives have been studied for their potential neuroprotective and antidementia properties. For instance, a study reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase activity. These derivatives, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, were identified as potent inhibitors, indicating their potential as therapeutic agents against dementia and related neurodegenerative disorders (Sugimoto et al., 1990).

2. Influenza A Virus Inhibition

The compound has been instrumental in the development of new classes of M2 inhibitors for the influenza A virus. A study focused on synthesizing and evaluating spiro-piperidine derivatives, highlighting their ability to influence the dynamics and structure of the M2 proton channel from the influenza A virus. These derivatives demonstrated stronger inhibitory potency compared to traditional drugs like amantadine, suggesting their potential in treating influenza A infections (Wang et al., 2009).

3. Anticancer and Cytotoxicity Studies

This compound derivatives have also been explored for their anticancer properties. A variety of derivatives have been synthesized, showing cytotoxicity and potential anticancer activity. For instance, certain piperidine derivatives demonstrated effective cytotoxicity against human oral malignant versus nonmalignant cells, indicating their potential as drug candidates for cancer therapy (Unluer et al., 2016).

4. Development of Diagnostic and Imaging Agents

These derivatives have been used in the development of radiotracers and imaging agents for various medical applications. For example, specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety were developed for imaging NR2B NMDA receptors in the central nervous system (Labas et al., 2011).

5. Fluorescent pH Sensors

4-Piperidine-naphthalimide derivatives containing this compound have been synthesized and examined for their fluorescence properties. These compounds have shown potential as novel fluorescent pH sensors, useful for various biochemical and medical applications (Cui et al., 2004).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 2-(Fluoromethyl)piperidine hydrochloride was not found, piperidine and its derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage, and specific target organ toxicity .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on developing new synthesis methods and exploring the therapeutic potential of piperidine derivatives .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Fluoromethyl)piperidine hydrochloride involves the reaction of piperidine with formaldehyde and hydrogen fluoride in the presence of a catalyst to form 2-(Fluoromethyl)piperidine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Formaldehyde", "Hydrogen fluoride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with formaldehyde and hydrogen fluoride in the presence of a catalyst to form 2-(Fluoromethyl)piperidine.", "Step 2: The resulting 2-(Fluoromethyl)piperidine is then reacted with hydrochloric acid to form 2-(Fluoromethyl)piperidine hydrochloride." ] } | |

CAS No. |

886216-73-5 |

Molecular Formula |

C6H12FN |

Molecular Weight |

117.16 g/mol |

IUPAC Name |

2-(fluoromethyl)piperidine |

InChI |

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 |

InChI Key |

VMMNQROZBNSKSB-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CF.Cl |

Canonical SMILES |

C1CCNC(C1)CF |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)

![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)

![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)

![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)